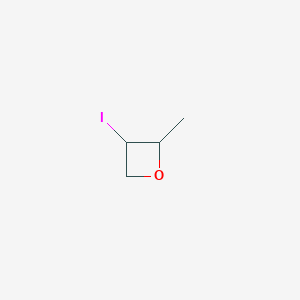

3-Iodo-2-methyloxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2-methyloxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO/c1-3-4(5)2-6-3/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISBBIPSCBEZHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CO1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodo 2 Methyloxetane and Its Precursors

Strategies for the Formation of the Oxetane (B1205548) Ring System

The construction of the oxetane skeleton can be achieved through several key synthetic strategies, primarily involving intramolecular cyclization of acyclic precursors or cycloaddition reactions. beilstein-journals.org The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Williamson Etherification Approaches to Oxetanes

The intramolecular Williamson etherification is a cornerstone of oxetane synthesis. This method involves a base-mediated SN2 cyclization of a 1,3-halohydrin or a related substrate where an alcohol and a leaving group are in a 1,3-relationship. acs.org The process is initiated by deprotonation of the alcohol to form an alkoxide, which then displaces the leaving group to form the C-O bond, closing the four-membered ring.

A common and effective strategy begins with a 1,3-diol. One of the hydroxyl groups, typically the primary one for steric reasons, is selectively converted into a good leaving group, such as a tosylate or a halide. Subsequent treatment with a strong base, like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), facilitates the ring closure. thieme-connect.de

One-pot procedures have been developed to streamline this process. For instance, Mandal and co-workers reported a method starting from a 1,3-diol where the primary alcohol is converted to an iodide using an Appel reaction (triphenylphosphine and iodine), followed by the addition of a base to effect cyclization, affording the oxetane in good yields. acs.org

Table 1: Examples of Intramolecular Williamson Etherification for Oxetane Synthesis

| Precursor | Reagents | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3-Diol | 1. TsCl, Pyridine (B92270) | NaH | 3,3-Disubstituted Oxetane | 59-87% | acs.org |

| 1,3-Diol | 1. PPh₃, I₂ | NaH | 2-Phenyloxetane | 82% | acs.org |

| syn-1,3-Diol | 1. Acetyl bromide 2. DIBAL | NaH | trans-2,4-Disubstituted Oxetane | High | acs.org |

Despite its utility, the Williamson etherification can be hampered by competing side reactions, most notably the Grob fragmentation, where the halo-alkoxide fragments into an aldehyde and an alkene. acs.org This pathway is entropically favored and its prevalence is substrate-dependent.

Photocycloaddition Reactions for Oxetane Construction

The Paternò–Büchi reaction is a powerful photochemical method for constructing oxetane rings. It involves a [2+2] cycloaddition between a carbonyl compound in an excited state and an alkene in its ground state. beilstein-journals.orgnih.gov This reaction is highly versatile and atom-economical.

The mechanism typically begins with the photo-excitation of the carbonyl compound to its first excited singlet state (S₁), which can then undergo intersystem crossing to the more stable triplet state (T₁). The excited carbonyl compound then reacts with the alkene to form a diradical intermediate. Subsequent spin inversion and ring closure yield the final oxetane product. The regioselectivity and stereoselectivity of the reaction are influenced by the stability of the intermediate diradical and the nature of the reactants. beilstein-journals.org

This method is particularly effective for synthesizing polysubstituted oxetanes that might be difficult to access through other routes. beilstein-journals.org However, the reaction's outcome can be substrate-dependent, and the requirement for UV irradiation can sometimes lead to side reactions, limiting its application for certain sensitive substrates. nih.gov

Ring Closure Reactions from Acyclic Precursors

Beyond the classic Williamson etherification, other ring-closure strategies from acyclic precursors have been developed, employing either base mediation or transition metal catalysis to facilitate the formation of the strained four-membered ring.

Base-mediated cyclizations are fundamental to many oxetane syntheses and are the driving force behind the Williamson etherification. The choice of base is critical and is often dictated by the nature of the substrate and the leaving group. Strong, non-nucleophilic bases are preferred to avoid side reactions.

Commonly used bases and their typical applications include:

Sodium Hydride (NaH): A strong, non-nucleophilic base frequently used to deprotonate alcohols in aprotic solvents like THF or DMF, leading to clean cyclization. acs.org

Potassium tert-Butoxide (KOtBu): A sterically hindered strong base that is effective for cyclizing substrates, including those on solid-phase supports. thieme-connect.de

Potassium Hydroxide (KOH): Used in aqueous or alcoholic solutions, often for the cyclization of β-halo ketones after reduction to the corresponding halohydrin. acs.org

These reactions rely on the generation of an alkoxide from an acyclic precursor, which then undergoes an intramolecular SN2 reaction to form the oxetane ring.

In recent years, transition metal catalysis has emerged as a sophisticated tool for oxetane synthesis, enabling novel reaction pathways and access to complex structures. These methods often proceed under mild conditions and can offer high levels of stereocontrol.

Several catalytic systems have been reported:

Gold Catalysis: Gold catalysts have been used in the oxidative cyclization of propargylic alcohols to form oxetan-3-ones, which are valuable precursors for other functionalized oxetanes. beilstein-journals.org

Cobalt Catalysis: Shigehisa and co-workers developed a cycloisomerization of homoallylic alcohols using a cobalt-hydride catalyst via a metal hydride atom transfer/radical polar crossover (MHAT/RPC) mechanism to construct the oxetane ring. beilstein-journals.org

Copper Catalysis: Li and Fang reported a copper(I)-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols, which yields 2-alkylideneoxetanes. beilstein-journals.org This method utilizes a combination of CuI and 1,10-phenanthroline (B135089) as the catalytic system.

Table 2: Examples of Transition Metal-Catalyzed Oxetane Syntheses

| Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Au(I) complex / N-Oxide | Propargylic alcohol | Oxetan-3-one | beilstein-journals.org |

| Co(II) complex / Silane | Homoallylic alcohol | Substituted Oxetane | beilstein-journals.org |

These transition metal-catalyzed methods expand the synthetic toolbox for oxetane formation, providing routes that are often complementary to traditional cyclization strategies.

Regioselective and Stereoselective Introduction of the Iodine Substituent and Methyl Group

The synthesis of a specifically substituted molecule like 3-iodo-2-methyloxetane requires precise control over both regioselectivity (placement of the iodo and methyl groups at C3 and C2, respectively) and stereoselectivity (the relative cis/trans orientation of these substituents). While no direct synthesis of this exact compound is extensively documented, a plausible and robust synthetic route can be designed based on established stereocontrolled reactions.

A logical approach involves the stereoselective formation of a precursor, 2-methyloxetan-3-ol (B2577784), followed by a stereospecific conversion of the hydroxyl group to an iodide.

Synthesis of 2-methyloxetan-3-ol Precursor: The key starting material for this route is a stereodefined 1,3-diol, such as 2-methylbutane-1,3-diol. prepchem.comsigmaaldrich.com The relative stereochemistry of the two hydroxyl groups in the diol precursor will dictate the cis or trans relationship of the methyl and hydroxyl groups in the cyclized oxetane product. The cyclization can be achieved via a Williamson etherification approach, where the primary hydroxyl group is selectively activated. For example, selective tosylation of the primary alcohol followed by base-mediated ring closure would yield 2-methyloxetan-3-ol. The stereocenter at the secondary alcohol is typically unaffected during this process.

Stereospecific Conversion of Alcohol to Iodide: With the 2-methyloxetan-3-ol in hand, the secondary hydroxyl group can be converted to an iodide with inversion of configuration via an SN2 pathway. The Appel reaction is ideally suited for this transformation. commonorganicchemistry.com Treating the alcohol with triphenylphosphine (B44618) (PPh₃) and a source of iodine, such as elemental iodine (I₂) or carbon tetraiodide (CI₄), converts the hydroxyl group into an excellent leaving group (an oxyphosphonium salt). wikipedia.orgorganic-chemistry.orgjk-sci.com Subsequent backside attack by an iodide ion results in the formation of the C-I bond with complete inversion of stereochemistry. organic-chemistry.orgyoutube.com

This two-step sequence allows for full control over the final stereochemistry of this compound, provided a stereochemically pure 1,3-diol is used as the starting material.

An alternative strategy involves the iodocyclization of a suitable unsaturated alcohol precursor. For example, electrophilic cyclization of homoallylic or homopropargylic alcohols using an iodine source can lead to the formation of iodo-substituted heterocycles. beilstein-journals.orgrsc.org McLaughlin and Roberts demonstrated a diastereoselective synthesis of tetrasubstituted oxetanes via a hydrosilylation–iodocyclisation of homopropargylic alcohols, which offers excellent stereocontrol. rsc.orgqub.ac.uk A similar strategy applied to an appropriately substituted homoallylic alcohol could potentially provide a direct route to the this compound framework.

Direct Iodination Methods for Oxetanes

Direct C-H iodination of an existing 2-methyloxetane (B110119) at the 3-position is generally challenging due to the low reactivity of C-H bonds and the potential for side reactions. However, electrophilic-induced cyclization of specific precursors represents a viable strategy. For instance, the treatment of homoallylic alcohols with an iodine source can lead to iodoetherification, preferentially forming the oxetane ring via a 4-exo cyclization. thieme-connect.de

In a related approach involving silicon-directed electrophilic cyclization, a bromonium cation was used to promote the reaction with high diastereospecificity. d-nb.info However, substituting the bromonium activator with an iodonium (B1229267) analogue was reported to result in lower yields, suggesting that while direct iodocyclization is mechanistically plausible, it may be less efficient than other methods for this class of compounds. d-nb.info

Nucleophilic Displacement Strategies for this compound

Nucleophilic substitution represents the most prevalent and reliable approach for the synthesis of this compound. This strategy involves the displacement of a suitable leaving group at the 3-position of a 2-methyloxetane precursor by an iodide ion.

A robust and widely used two-step method involves the conversion of a 3-hydroxy-2-methyloxetane precursor into a sulfonic acid ester, which is a highly effective leaving group. The hydroxyl group is typically reacted with p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to form the corresponding tosylate, mesylate, or triflate.

This activated precursor is then treated with a source of iodide ions, such as sodium iodide (NaI), potassium iodide (KI), or tetrabutylammonium (B224687) iodide (Bu₄NI), in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). acs.orgresearchgate.net The reaction proceeds via a classic Sₙ2 mechanism, resulting in the formation of the C-I bond with inversion of stereochemistry at the C-3 position. The synthesis of a 3'-deoxy-3'-iodo nucleoside by displacing a triflate with Bu₄NI achieved a high yield of 80%, demonstrating the efficacy of this approach. nih.gov

| Precursor Functional Group | Activating Reagent | Resulting Leaving Group | Iodide Source | Typical Solvent |

|---|---|---|---|---|

| -OH | p-Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) | NaI, KI | Acetone, DMF |

| -OH | Methanesulfonyl chloride (MsCl) | Mesylate (-OMs) | NaI, KI | Acetone, DMF |

| -OH | Trifluoromethanesulfonic anhydride (Tf₂O) | Triflate (-OTf) | Bu₄NI, NaI | DMF, Acetonitrile |

The Finkelstein reaction is a classic and highly effective method for preparing alkyl iodides from other alkyl halides. wikipedia.org In this context, a 3-bromo- (B131339) or 3-chloro-2-methyloxetane precursor is treated with a solution of sodium iodide in acetone. manac-inc.co.jp

The success of this equilibrium reaction is driven by Le Châtelier's principle. Sodium iodide is soluble in acetone, whereas the sodium chloride or sodium bromide byproducts are not. wikipedia.org The precipitation of these insoluble salts from the reaction mixture drives the reaction to completion, affording the desired this compound in good yield. wikipedia.orgmanac-inc.co.jp

| Parameter | Description |

|---|---|

| Starting Material | Alkyl Chloride or Alkyl Bromide (e.g., 3-bromo-2-methyloxetane) |

| Reagent | Sodium Iodide (NaI) |

| Solvent | Acetone |

| Driving Force | Precipitation of insoluble NaCl or NaBr |

| Mechanism | Sₙ2 (Bimolecular Nucleophilic Substitution) |

Radical Addition Strategies for Iodo-Oxetane Derivatives

Radical-based methods offer an alternative for constructing the iodo-oxetane skeleton. While less common than nucleophilic displacement, radical cyclization can be an effective strategy. A plausible route involves a 4-exo-trig radical cyclization of a suitably configured iodo-containing homoallylic alcohol. acs.org The reaction is initiated to form a radical which then attacks the internal double bond, leading to the formation of the oxetane ring.

Another approach involves a Giese-type addition, where a radical is generated and adds to an alkene. nih.govbeilstein-journals.org A subsequent intramolecular Williamson etherification-type cyclization of the resulting intermediate could then form the oxetane ring. These methods are powerful for forming the core ring structure, which could then be further functionalized or could incorporate the iodide in the initial precursor. nih.gov

Control of Stereochemistry at the 2-Position (if applicable)

The methyl group at the 2-position of this compound creates a stereocenter, making stereocontrol a critical aspect of its synthesis. Control of this stereocenter is typically established during the synthesis of the oxetane precursor, rather than during the iodination step.

One effective strategy is the enantioselective reduction of a β-halo ketone precursor. This establishes the stereochemistry at the alcohol center, which will become the C-2 position of the oxetane. Subsequent intramolecular Williamson etherification, induced by a base, proceeds to form the oxetane ring, typically with retention of the established stereochemistry. acs.org

Alternatively, syntheses can begin from stereochemically defined 1,3-diols. acs.orgillinois.edu The diol can be selectively functionalized to introduce a leaving group at the 3-position, followed by an intramolecular cyclization to form the oxetane ring while preserving the stereochemical integrity at the C-2 position. When a subsequent Sₙ2 iodination is performed at the C-3 position (e.g., from a 3-hydroxy precursor), it proceeds with inversion of configuration at C-3, but the stereocenter at C-2 remains unaffected.

Optimization of Synthetic Pathways for this compound

Optimizing the synthesis of this compound is crucial for improving yield, purity, and scalability. For the dominant nucleophilic displacement pathways, several parameters can be adjusted.

Leaving Group: The choice of the sulfonic ester is critical. The reactivity order for leaving groups is generally triflate > tosylate > mesylate. While triflates are highly reactive, they are also more expensive and can be less stable. Tosylates often provide a good balance of reactivity and stability for practical synthesis. researchgate.net

Iodide Source: The choice of cation (e.g., Na⁺, K⁺, Bu₄N⁺) can influence the solubility and reactivity of the iodide nucleophile in a given solvent.

Solvent: Polar aprotic solvents like acetone and DMF are preferred for Sₙ2 reactions. For the Finkelstein reaction, acetone is specifically chosen for its ability to dissolve NaI while precipitating NaCl and NaBr. wikipedia.org

Temperature and Reaction Time: These parameters must be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions. The optimal conditions are typically determined empirically to maximize the conversion to the desired product. researchgate.net

| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Change |

|---|---|---|---|

| Leaving Group | Mesylate (-OMs) | Tosylate (-OTs) | Increased reactivity and stability. |

| Solvent | Acetonitrile | Acetone | Better solubility for NaI and precipitation of NaOMs. |

| Temperature | Room Temperature | 50 °C (Reflux) | Increased reaction rate to reduce reaction time. |

| Time | 24 hours | 8 hours | Achieved full conversion in a shorter period. |

Yield Enhancement and Reaction Efficiency

Several factors can be optimized to enhance the yield and reaction efficiency of the synthesis of this compound.

For the synthesis of the 2-methyloxetane-3-ol precursor, careful control of reaction temperature and the stoichiometry of the reactants (glycidol and acetaldehyde) is crucial to maximize the yield and selectivity for the desired oxetane ring structure over potential side products.

In the subsequent Appel reaction for the iodination of 2-methyloxetane-3-ol, the following considerations are important for yield enhancement:

Reagent Purity and Stoichiometry: The purity of triphenylphosphine and iodine is critical. Using an appropriate molar ratio of the alcohol, triphenylphosphine, iodine, and imidazole (B134444) is essential for driving the reaction to completion and minimizing unreacted starting material.

Solvent Choice: Anhydrous solvents, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), are typically used to prevent unwanted side reactions. The choice of solvent can also influence the reaction rate and the ease of product isolation.

Temperature Control: The initial cooling of the reaction mixture to 0 °C helps to control the exothermic nature of the reaction between triphenylphosphine and iodine. Allowing the reaction to proceed at room temperature is generally sufficient for the conversion of the alcohol.

Reaction Time: Monitoring the reaction progress by TLC is important to determine the optimal reaction time. Prolonged reaction times may lead to the formation of degradation products.

Purification Strategy: The primary challenge in the purification of the product from an Appel reaction is the removal of the triphenylphosphine oxide byproduct. blogspot.com Flash column chromatography on silica (B1680970) gel is a common and effective method for separating the desired this compound from this byproduct. Careful selection of the eluent system is necessary to achieve good separation.

The following table summarizes typical reagents and conditions for the Appel iodination:

| Reagent/Condition | Role/Purpose | Typical Value/Parameter |

| 2-methyloxetane-3-ol | Starting material | 1.0 equivalent |

| Triphenylphosphine (PPh₃) | Activates the alcohol | 1.1 - 1.5 equivalents |

| Iodine (I₂) | Iodine source | 1.1 - 1.5 equivalents |

| Imidazole | Catalyst/activator | 1.5 - 2.0 equivalents |

| Dichloromethane (DCM) | Anhydrous solvent | Sufficient for dissolution |

| Temperature | Reaction control | 0 °C to room temperature |

| Reaction Time | Completion of reaction | 2 - 16 hours |

Scalability Considerations for Research Applications

For research applications that may require larger quantities of this compound, several scalability considerations must be addressed.

Precursor Synthesis: The synthesis of 2-methyloxetane-3-ol needs to be scalable to provide sufficient starting material for the subsequent iodination step. This may involve optimizing the reaction conditions for larger batch sizes and ensuring efficient purification methods.

Appel Reaction Scale-up: While the Appel reaction is generally high-yielding, scaling it up presents challenges. The exothermic nature of the reaction requires careful temperature management in larger reactors. Furthermore, the stoichiometric use of triphenylphosphine leads to the generation of a significant amount of triphenylphosphine oxide byproduct.

Byproduct Removal: The removal of large quantities of triphenylphosphine oxide can be problematic on a larger scale. While chromatography is effective at the lab scale, it may not be practical for multi-gram or kilogram-scale synthesis. Alternative workup procedures, such as precipitation and filtration of the byproduct, may need to be developed and optimized.

Use of Supported Reagents: To simplify the purification process on a larger scale, the use of polymer-supported triphenylphosphine can be considered. This allows for the easy removal of the phosphine (B1218219) oxide byproduct by simple filtration, streamlining the workup and purification process. This approach can be particularly advantageous for preparing quantities needed for extensive research studies.

The table below outlines key scalability considerations and potential solutions:

| Challenge | Potential Solution(s) |

| Exothermicity of the Appel reaction | Slow addition of reagents, efficient cooling of the reaction vessel. |

| Large-scale removal of triphenylphosphine oxide | Crystallization and filtration of the byproduct, use of polymer-supported triphenylphosphine. |

| Purification of the final product | Optimization of non-chromatographic purification methods like distillation or crystallization. |

Reactivity and Mechanistic Investigations of 3 Iodo 2 Methyloxetane

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The primary mode of reactivity for 3-iodo-2-methyloxetane involves the cleavage of the oxetane ring. These reactions can be initiated by nucleophiles, electrophiles, or acids, with the specific pathway and resulting product structure being highly dependent on the reaction conditions and the nature of the attacking species.

Nucleophilic attack on the oxetane ring is a common pathway for functionalization. The regioselectivity of this attack—that is, which carbon atom the nucleophile bonds with—is dictated by steric and electronic factors. In reactions with strong nucleophiles under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the least sterically hindered carbon adjacent to the oxygen atom. magtech.com.cn

The reaction of substituted oxetanes with heteroatom nucleophiles such as amines, thiols, and alcohols provides a direct route to 1,3-difunctionalized alkanes. For this compound, a strong, unhindered heteroatom nucleophile would be expected to attack the C4 carbon, which is the least sterically encumbered position. This SN2 attack would lead to the cleavage of the C4-O bond, resulting in a 3-hydroxypropyl derivative. For instance, reaction with a sodium thiolate (NaSR) would likely yield a 1-(alkylthio)-3-iodo-2-butanol derivative.

Studies on similar systems have shown that various nitrogen and sulfur nucleophiles can effectively open the oxetane ring, providing access to a wide range of functionalized products. researchgate.netresearchgate.net

The interaction of this compound with potent carbon nucleophiles like organolithium and Grignard reagents is complex. Instead of directly attacking the oxetane ring, these strong organometallic bases preferentially react with the carbon-iodine bond. This leads to a metal-halogen exchange reaction, generating a highly reactive organometallic intermediate, such as a 3-oxetanyllithium species, in situ. nih.gov This intermediate then becomes the key nucleophilic species in subsequent reactions.

Research on the parent 3-iodooxetane (B1340047) has shown that the resulting 3-oxetanyllithium is exceptionally unstable. nih.gov Under standard batch reaction conditions, it rapidly undergoes a deconstructive ring-opening to relieve the inherent ring strain. nih.gov This instability has historically limited its use as a viable nucleophile.

The successful generation and utilization of this reactive intermediate have been achieved using continuous flow (or "flash") technology. By performing the lithium-halogen exchange at cryogenic temperatures (e.g., -78 °C) with extremely short residence times—on the order of milliseconds—the 2-methyl-3-oxetanyllithium can be generated and immediately trapped with an electrophile before it has time to decompose. nih.gov

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | n-Butyllithium (n-BuLi) | Standard reagent for lithium-halogen exchange. |

| Temperature | -78 °C | Minimizes the rate of decomposition of the unstable organolithium intermediate. |

| Solvent | Tetrahydrofuran (B95107) (THF) | Common solvent for organolithium reactions, providing good solubility at low temperatures. |

| Residence Time | ~52 milliseconds | Crucial for allowing the formation of the organolithium while preventing its subsequent deconstructive ring-opening. |

This flow chemistry protocol has been shown to be compatible with a range of electrophiles, including ketones, aldehydes, and isocyanates, demonstrating its versatility in synthesis. nih.gov

The primary unproductive pathway for the 2-methyl-3-oxetanyllithium intermediate is a deconstructive ring-opening. This process is driven by the release of the significant ring strain inherent in the four-membered ring. nih.gov For the parent 3-oxetanyllithium, this decomposition yields allyl alcohol upon quenching. nih.gov For the 2-methyl substituted analogue, the decomposition would be expected to proceed through a similar mechanism, likely a retro-[2+2] cycloreversion, to yield an isomeric butenol (B1619263) product after workup. This decomposition is extremely rapid, and even at -78 °C, a residence time of 700 milliseconds can lead to complete ring opening, highlighting the necessity of flash chemistry techniques. nih.gov

In the presence of a Brønsted or Lewis acid, the oxetane oxygen atom is protonated or coordinated, which significantly activates the ring toward nucleophilic attack. researchgate.netillinois.edu This activation allows for ring-opening by even weak nucleophiles, such as water or alcohols.

The regioselectivity of acid-catalyzed ring-opening is generally opposite to that of base-catalyzed reactions. The reaction proceeds through a mechanism with significant SN1 character. libretexts.org The positive charge on the protonated oxetane is better stabilized at the more substituted carbon atom. For this compound, the C2 carbon is secondary and adjacent to the oxygen, making it the more stable position for positive charge buildup compared to the primary C4 carbon. Consequently, the nucleophile will preferentially attack the C2 position. magtech.com.cnlibretexts.org This attack occurs from the backside, leading to an inversion of stereochemistry at the C2 center.

| Condition | Mechanism | Site of Attack | Controlling Factor | Typical Product |

|---|---|---|---|---|

| Basic/Nucleophilic (e.g., RO⁻) | SN2 | Less substituted carbon (C4) | Steric Hindrance magtech.com.cnyoutube.com | Primary Alcohol |

| Acidic (e.g., H⁺, ROH) | SN1-like | More substituted carbon (C2) | Carbocation Stability libretexts.orgyoutube.com | Secondary Alcohol |

For example, the reaction of this compound with hydrochloric acid (HCl) would involve protonation of the oxetane oxygen, followed by the attack of the chloride ion at the C2 position. This would yield 1-chloro-3-iodo-2-butanol as the major product.

With Carbon Nucleophiles (e.g., Organolithium, Grignard Reagents)

Radical-Mediated Ring-Opening Processes

The strained four-membered ring of this compound is susceptible to ring-opening reactions under radical conditions. These processes are often initiated by the homolytic cleavage of the carbon-iodine bond, which is the weakest bond in the molecule.

One common method to initiate such a process is through the use of radical initiators like tri-n-butyltin hydride (Bu₃SnH) in the presence of azobisisobutyronitrile (AIBN). The reaction commences with the generation of a tributyltin radical, which abstracts the iodine atom from this compound to form a secondary alkyl radical at the C3 position. This radical can then undergo β-scission, leading to the opening of the oxetane ring. The regioselectivity of the ring-opening is influenced by the stability of the resulting radical. Cleavage of the C2-O bond would lead to a primary alkyl radical, whereas cleavage of the C4-O bond would result in a secondary radical stabilized by the adjacent oxygen atom. Typically, the formation of the more stable oxygen-stabilized radical is favored. The resulting ring-opened radical can then be trapped by a hydrogen atom from Bu₃SnH to yield the final product, a homoallylic alcohol.

The general mechanism can be outlined as follows:

Initiation: Generation of tributyltin radicals from Bu₃SnH and AIBN.

Propagation Step 1 (Iodine Abstraction): The tributyltin radical abstracts the iodine atom from this compound to form a 2-methyloxetan-3-yl radical.

Propagation Step 2 (Ring Opening): The oxetanyl radical undergoes β-scission to form a more stable, ring-opened radical.

Propagation Step 3 (Hydrogen Abstraction): The ring-opened radical abstracts a hydrogen atom from Bu₃SnH to give the final product and regenerate the tributyltin radical.

| Reactant | Reagents | Product | Description |

| This compound | Bu₃SnH, AIBN | Homoallylic alcohol | Radical-mediated ring-opening via β-scission of the 2-methyloxetan-3-yl radical. |

Transformations Involving the Iodine Center of this compound

The carbon-iodine bond in this compound serves as a versatile handle for introducing a variety of functional groups through cross-coupling reactions and other functional group interconversions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds. acs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is effective for forming a C(sp³)-C(sp²) or C(sp³)-C(sp³) bond at the 3-position of the oxetane ring. The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions. organic-synthesis.comlibretexts.org

Heck Reaction: The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction introduces an alkenyl group at the 3-position of the oxetane. The stereochemical outcome of the Heck reaction is typically controlled by the syn-addition of the organopalladium species to the alkene followed by syn-β-hydride elimination. youtube.com

Sonogashira Coupling: For the introduction of an alkynyl group, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction couples this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. wikipedia.org

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Organoboron reagent | Pd catalyst, base | 3-Aryl/Alkyl-2-methyloxetane |

| Heck | Alkene | Pd catalyst, base | 3-Alkenyl-2-methyloxetane |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 3-Alkynyl-2-methyloxetane |

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative for the functionalization of alkyl halides, and this compound can likely participate in such transformations. researchgate.netnih.gov

Photoredox-Catalyzed Functionalization and Radical Generation

Visible-light photoredox catalysis provides a mild and efficient method for the generation of radicals from alkyl iodides. acs.org this compound can be readily converted into the corresponding 2-methyloxetan-3-yl radical under photoredox conditions. acs.org An excited-state photocatalyst, such as an iridium or ruthenium complex, can reduce the C-I bond of this compound via a single-electron transfer (SET) process, leading to the formation of the alkyl radical and the iodide anion.

This generated radical can then participate in a variety of subsequent reactions, including:

Addition to electron-deficient alkenes (Giese addition): The radical can add to Michael acceptors to form a new carbon-carbon bond.

Atom transfer radical addition (ATRA): In the presence of a suitable trapping agent, atom or group transfer can occur.

Reductive deiodination: The radical can be trapped by a hydrogen atom source to yield 2-methyloxetane (B110119).

The choice of photocatalyst, solvent, and additives can be tuned to control the reaction pathway and achieve the desired functionalization. nsf.govbeilstein-journals.org

| Process | Catalyst | Outcome | Mechanism |

| Radical Generation | Visible light, photoredox catalyst (e.g., Ir or Ru complex) | 2-Methyloxetan-3-yl radical | Single-electron transfer (SET) from the excited photocatalyst to the C-I bond. |

| Functionalization | Radical + Trapping Agent | C-C or C-H bond formation | The generated radical undergoes further reactions like Giese addition or hydrogen atom abstraction. |

Other Functional Group Interconversions at the Iodine Position

Beyond cross-coupling and radical reactions, the iodine atom can be replaced through other fundamental transformations.

Lithium-Halogen Exchange: Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a lithium-halogen exchange. wikipedia.orgharvard.edu This reaction generates a nucleophilic 3-lithio-2-methyloxetane species. This organolithium intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce a wide range of functional groups at the 3-position. The rate of lithium-halogen exchange is generally faster for iodides compared to bromides or chlorides. wikipedia.org

Grignard Reagent Formation: While less common for iodides compared to bromides, it is conceivable that a Grignard reagent could be formed by reacting this compound with magnesium metal. The resulting 3-(iodomagnesio)-2-methyloxetane would be a potent nucleophile for reactions with various electrophiles.

| Reaction | Reagent | Intermediate | Subsequent Reaction |

| Lithium-Halogen Exchange | Organolithium (e.g., n-BuLi) | 3-Lithio-2-methyloxetane | Trapping with an electrophile (e.g., RCHO, CO₂) |

| Grignard Formation | Mg metal | 3-(Iodomagnesio)-2-methyloxetane | Reaction with an electrophile |

Reactions Involving the Methyl Group at the 2-Position

Direct functionalization of the methyl group at the 2-position of the oxetane ring is challenging due to the relatively low acidity of the methyl protons. However, under strongly basic conditions, deprotonation could potentially occur to form a carbanion. The adjacent oxygen atom may offer some stabilization to the resulting anion.

If deprotonation is achieved, for instance using a strong base like n-butyllithium in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), the resulting nucleophile could be reacted with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new substituents at the methyl group. However, there are no direct examples of deprotonation of oxetane itself to form a 2-metalated oxetane, making this a speculative but mechanistically plausible pathway. acs.org

Stereochemical Implications in Reactions of the Methyl Group

If this compound is chiral (i.e., a specific stereoisomer is used), reactions involving the methyl group at the C2 stereocenter must consider the stereochemical outcome. Deprotonation of the methyl group would generate a planar or rapidly inverting carbanion. The subsequent reaction with an electrophile would likely proceed from the less sterically hindered face, potentially leading to a mixture of diastereomers. The stereochemistry at the C3 position, bearing the iodo group, would influence the facial selectivity of the electrophilic attack. The formation of one diastereomer over the other would be a stereoselective process. masterorganicchemistry.com

The principles of stereoselective and stereospecific reactions would govern the outcome. masterorganicchemistry.com If the reaction mechanism dictates a specific spatial arrangement of the reactants, a stereospecific outcome might be observed. For instance, if the organolithium intermediate were to form a chelate with the electrophile and the oxetane oxygen, this could lock the conformation and lead to a highly diastereoselective alkylation.

Rearrangement and Elimination Reactions of this compound

The presence of a good leaving group (iodide) on a carbon atom adjacent to the oxetane ring opens up pathways for both rearrangement and elimination reactions. The course of these reactions is highly dependent on the reaction conditions, such as the nature of the base, solvent, and temperature.

Rearrangement Reactions:

Under conditions that favor the formation of a carbocation, such as in the presence of a weak base or in a polar protic solvent, this compound could potentially undergo rearrangement. The initial formation of a primary carbocation upon the departure of the iodide ion is generally unfavorable. However, if a carbocation were to form at the 3-position, a subsequent ring expansion to a more stable five-membered tetrahydrofuran derivative could be envisioned. This type of rearrangement would be driven by the relief of ring strain from the oxetane.

Elimination Reactions:

Elimination reactions of this compound would lead to the formation of unsaturated products. These reactions can proceed through either an E1 (unimolecular) or E2 (bimolecular) mechanism.

E2 Mechanism: A strong, sterically hindered base would favor an E2 mechanism, which is a concerted process. In this case, the base would abstract a proton from the carbon adjacent to the carbon bearing the iodine, while the iodide ion departs simultaneously. Depending on which proton is abstracted, two possible alkene products could be formed: 2-methyl-3-methyleneoxetane or 2-methyloxet-3-ene. The regioselectivity of the E2 reaction is influenced by the steric hindrance of the base. A bulky base would likely favor the formation of the less substituted alkene (Hofmann product), which in this case would be 2-methyl-3-methyleneoxetane.

E1 Mechanism: In the presence of a weak base and a polar protic solvent, an E1 mechanism may compete with SN1 reactions. This pathway involves the formation of a carbocation intermediate, which can then lose a proton to form an alkene. As with the E2 mechanism, the same two alkene products are possible. According to Zaitsev's rule, the more substituted and thermodynamically more stable alkene, 2-methyloxet-3-ene, would be the expected major product.

The table below illustrates the hypothetical influence of reaction conditions on the product distribution in the elimination reactions of this compound.

| Base | Solvent | Temperature | Predominant Mechanism | Major Product | Minor Product |

| Potassium tert-butoxide | tert-Butanol | High | E2 | 2-Methyl-3-methyleneoxetane | 2-Methyloxet-3-ene |

| Sodium ethoxide | Ethanol | High | E2 | 2-Methyloxet-3-ene | 2-Methyl-3-methyleneoxetane |

| Ethanol (solvolysis) | Ethanol | High | E1 | 2-Methyloxet-3-ene | 2-Methyl-3-methyleneoxetane |

Catalytic Transformations of this compound

The carbon-iodine bond and the strained oxetane ring in this compound provide two reactive sites for various catalytic transformations. These reactions can lead to the formation of more complex molecules and are of significant interest in synthetic organic chemistry.

Transformations Involving the Carbon-Iodine Bond:

The C-I bond is susceptible to a range of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Palladium-catalyzed coupling with a boronic acid or ester could introduce a new alkyl, alkenyl, or aryl group at the 3-position of the oxetane ring.

Sonogashira Coupling: A palladium/copper-catalyzed reaction with a terminal alkyne would result in the formation of a 3-alkynyl-2-methyloxetane derivative.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst could lead to the formation of a new C-C bond at the 3-position.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine would introduce a nitrogen-containing functional group.

Transformations Involving the Oxetane Ring:

The strained oxetane ring can be opened under catalytic conditions, typically in the presence of Lewis or Brønsted acids. This ring-opening can be either regioselective or stereoselective, depending on the catalyst and the nucleophile. For this compound, the presence of the substituent at the 2-position and the iodo group at the 3-position would influence the regioselectivity of the ring-opening.

The following table summarizes potential catalytic transformations of this compound.

| Reaction Type | Catalyst | Reagent | Expected Product |

| Suzuki Coupling | Pd(PPh₃)₄, base | R-B(OH)₂ | 3-R-2-methyloxetane |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, base | R-C≡CH | 3-(R-C≡C)-2-methyloxetane |

| Heck Coupling | Pd(OAc)₂, PPh₃, base | Alkene | 3-alkenyl-2-methyloxetane |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, ligand, base | R₂NH | 3-(R₂N)-2-methyloxetane |

| Catalytic Ring-Opening | Lewis Acid (e.g., BF₃·OEt₂) | Nucleophile (e.g., H₂O) | Ring-opened diol |

Applications of 3 Iodo 2 Methyloxetane As a Synthetic Building Block

Construction of Complex Organic Molecules

The unique reactivity of 3-iodo-2-methyloxetane makes it a valuable building block for synthesizing intricate molecular structures that are often challenging to access through other methods. acs.org Its ability to introduce a functionalized, four-carbon chain via ring-opening reactions allows for the strategic incorporation of this motif into larger, more complex frameworks.

The construction of spirocyclic systems—compounds containing two rings connected by a single common atom—is a significant challenge in organic synthesis. Halo-substituted oxetanes, such as 3-iodooxetane (B1340047), have been employed in novel strategies to create these complex three-dimensional structures. In one notable approach, 3-iodooxetane is used to generate an unprecedented spiro-heterocycle, the 1,5-dioxaspiro[2.3]hexane core. researchgate.net This transformation is achieved through a lithium-amide-induced single-electron transfer to a benzophenone (B1666685) derivative, which generates a radical pair. This pair synergistically abstracts a hydrogen atom from the 3-position of the 3-iodooxetane, initiating a radical-radical coupling reaction that forms the spirocyclic product. researchgate.net This method highlights the potential of using the C-H bond adjacent to the iodine atom in this compound for radical-based cyclizations to forge complex spirocyclic scaffolds.

| Reactants | Key Reagent/Conditions | Product Class | Significance |

|---|---|---|---|

| 3-Iodooxetane, Benzophenone derivative | Lithium amide (induces single-electron transfer) | 1,5-Dioxaspiro[2.3]hexane | Formation of a novel spiro-heterocyclic core via a radical-radical coupling mechanism. researchgate.net |

Beyond cyclizations, this compound serves as a versatile four-carbon building block that can be incorporated into a wide array of molecular scaffolds. The high ring strain of the oxetane (B1205548) facilitates its opening by various nucleophiles. acs.org This reaction typically occurs via an SN2 mechanism, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-oxygen bond. This process unmasks a 1,3-difunctionalized butane (B89635) chain, which can be further elaborated. For example, nucleophilic attack at the C4 position of the oxetane ring would yield a primary alcohol at one end of the chain and the nucleophile newly attached at the other, with the iodomethyl group positioned for subsequent transformations. This predictable reactivity allows chemists to strategically embed this unit into natural products, pharmaceuticals, and other complex organic targets.

Formation of Novel Heterocyclic Systems Derived from this compound

A key application of strained rings like oxetanes is in ring-expansion reactions to form larger, more common heterocyclic systems. sioc-journal.cn this compound can serve as a precursor for substituted five-membered heterocycles, such as tetrahydrofurans. A common method to achieve this is through reaction with carbene precursors, like diazo compounds, in the presence of a suitable metal catalyst (e.g., copper or rhodium complexes). acs.orgsioc-journal.cn In this process, the carbene is believed to initially form an oxonium ylide with the oxetane's oxygen atom. This intermediate then undergoes a rearrangement, leading to the insertion of the carbene carbon into one of the C-O bonds of the oxetane ring. The result is a one-atom ring expansion, converting the four-membered oxetane into a five-membered tetrahydrofuran (B95107) ring. The substituents from the original oxetane, such as the iodo and methyl groups, are retained in the final product, yielding a highly functionalized tetrahydrofuran derivative that can be used in further synthetic steps. acs.org

Role in Materials Science and Polymer Chemistry

The reactivity of the oxetane ring also makes this compound a valuable component in the field of polymer science, where it can be used both as a monomer for creating new polymers and as a precursor to modify existing ones. polytechnique.edu

Oxetane derivatives are known to undergo cationic ring-opening polymerization (CROP) to produce polyethers. mdpi.com This process is typically initiated by strong protic acids, Lewis acids (e.g., BF₃·OEt₂), or photoacid generators. mdpi.comradtech.orgradtech.org In the polymerization of this compound, the initiator would activate a monomer molecule, forming a tertiary oxonium ion. The polymerization proceeds as other monomer molecules nucleophilically attack this active chain end, propagating the polymer chain. nih.gov The resulting material would be a polyether with a repeating unit that features a poly(alkylene oxide) backbone and a pendant side chain containing a reactive iodomethyl group. The presence of this group provides a route to further functionalization after the polymer has been formed.

A polymer synthesized from this compound, referred to as poly(this compound), is an excellent precursor for a wide range of functional polymers. The carbon-iodine bond in the pendant side chains is highly susceptible to nucleophilic substitution, a process known as post-polymerization modification. wiley-vch.denih.gov This strategy allows for the creation of a diverse library of polymers from a single parent polymer backbone. By treating poly(this compound) with different nucleophiles, the iodo groups can be efficiently replaced with various functional moieties. This versatility makes it possible to tailor the physical and chemical properties of the resulting polymer for specific applications, such as drug delivery, specialty coatings, or advanced electrolytes. researchgate.net

| Nucleophile | Resulting Functional Group | Potential Polymer Properties/Applications |

|---|---|---|

| Sodium azide (B81097) (NaN₃) | Azide (-N₃) | Precursor for "click" chemistry reactions, high-energy materials. |

| Amine (R-NH₂) | Amine (-NHR) | pH-responsive materials, platforms for bioconjugation. |

| Thiol (R-SH) | Thioether (-SR) | High refractive index materials, metal-coordinating polymers. |

| Carboxylate (R-COO⁻) | Ester (-OOCR) | Modification of thermal properties, introduction of biodegradable linkages. |

| Sodium cyanide (NaCN) | Nitrile (-CN) | Polymers with high dielectric constant, precursors for other functional groups. |

Advanced Spectroscopic and Spectrometric Characterization of 3 Iodo 2 Methyloxetane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including substituted oxetanes. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular architecture and dynamics can be constructed.

Elucidation of Complex Molecular Architectures

The ¹H NMR spectrum of an oxetane (B1205548) provides a wealth of information about its substitution pattern. For instance, in 2-substituted oxetanes, the protons on the ring exhibit distinct chemical shifts influenced by the substituent's electronic and steric effects. The protons on the carbon adjacent to the oxygen (C4) typically appear at a lower field (around 4.7 ppm for an unsubstituted oxetane) compared to the protons on C3 (around 2.7 ppm for an unsubstituted oxetane). illinois.edu The introduction of a methyl group at the C2 position, as in 2-methyloxetane (B110119), would further shift the signals of the neighboring protons. illinois.edu

For 3-Iodo-2-methyloxetane, one would expect a complex ¹H NMR spectrum due to the presence of two stereocenters (C2 and C3), potentially leading to diastereomers. The protons on the oxetane ring would exhibit characteristic chemical shifts and coupling patterns. The methyl group protons would likely appear as a doublet, coupled to the proton at C2. The protons at C4 would be diastereotopic and appear as two separate multiplets. The protons at C2 and C3 would also show complex splitting patterns due to coupling with each other and with the protons on the adjacent carbons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms in the oxetane ring are expected to resonate at distinct chemical shifts, with the carbons attached to the electronegative oxygen and iodine atoms appearing at a lower field.

The following table provides a hypothetical overview of the expected ¹H NMR chemical shifts for this compound, based on known data for substituted oxetanes.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~1.3-1.5 | Doublet |

| H-2 | ~4.8-5.0 | Multiplet |

| H-3 | ~4.0-4.3 | Multiplet |

| H-4a | ~4.5-4.7 | Multiplet |

| H-4b | ~4.3-4.5 | Multiplet |

Conformational Analysis and Dynamics in Solution

The four-membered oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. illinois.edu This puckering can be analyzed using NMR spectroscopy, particularly through the measurement of vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants between the protons on the oxetane ring, it is possible to determine the preferred conformation in solution.

For this compound, the presence of two bulky substituents would significantly influence the ring puckering. The molecule would likely adopt a conformation that minimizes steric interactions between the methyl and iodo groups. Variable-temperature NMR studies could provide further insights into the conformational dynamics, such as the energy barrier for ring inversion.

Mechanistic Insights from in situ NMR Studies

In situ NMR spectroscopy is a powerful technique for studying reaction mechanisms by monitoring the changes in the NMR spectrum of a reaction mixture over time. This allows for the identification of intermediates, transition states, and the determination of reaction kinetics. rsc.orgacs.org

In the context of this compound, in situ NMR could be employed to study its reactivity, for example, in ring-opening reactions. Oxetanes are known to undergo ring-opening in the presence of nucleophiles or Lewis acids. illinois.edu By monitoring the disappearance of the signals corresponding to this compound and the appearance of new signals corresponding to the ring-opened product, the reaction pathway could be elucidated. For instance, in reactions involving nucleophilic attack, it would be possible to determine whether the attack occurs at C2 or C4, providing valuable mechanistic information.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Strain Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The frequencies of the vibrational bands are characteristic of specific functional groups and can also be used to assess ring strain.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the ether linkage, C-H stretching and bending vibrations of the methyl group and the oxetane ring, and a C-I stretching vibration. The high degree of ring strain in the four-membered oxetane ring is expected to influence the frequencies of these vibrations. For example, the C-O-C stretching frequency in oxetanes is typically higher than in acyclic ethers.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching vibrations of the oxetane ring are often more intense in the Raman spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretch (alkane) | 2850-3000 |

| C-O-C stretch (ether) | 1000-1200 |

| CH₂ bend | 1450-1470 |

| CH₃ bend | 1370-1380 |

| C-I stretch | 500-600 |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for studying its fragmentation pathways upon ionization. The fragmentation pattern provides valuable structural information.

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight and elemental formula. The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of the iodine atom, the methyl group, or the opening of the oxetane ring. The analysis of the fragment ions would help to confirm the connectivity of the atoms in the molecule.

Common fragmentation pathways for oxetanes include α-cleavage (cleavage of the bond adjacent to the oxygen atom) and ring cleavage. The presence of the iodine atom would also lead to characteristic fragmentation patterns, including the loss of an iodine radical or hydrogen iodide.

Computational and Theoretical Studies on 3 Iodo 2 Methyloxetane

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 3-iodo-2-methyloxetane are fundamental to understanding its properties and reactivity. Computational methods provide a powerful lens through which to examine these features at a molecular level.

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are indispensable for determining the geometric and electronic properties of molecules like this compound. Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are commonly employed to optimize molecular geometries and predict various molecular properties. rsc.org

For this compound, these calculations would predict key structural parameters. Based on studies of unsubstituted oxetane (B1205548), the bond lengths are approximately 1.46 Å for C-O and 1.53 Å for C-C. acs.org The introduction of methyl and iodo substituents is expected to cause slight variations in these lengths and in the ring's bond angles due to steric and electronic effects. The inherent ring strain of the oxetane ring, calculated to be about 106 kJ/mol (25.5 kcal/mol), is a defining feature that significantly influences its chemistry. researchgate.netbeilstein-journals.orgnih.gov

Table 1: Predicted Structural Parameters for this compound Note: These are representative values based on calculations of similar substituted oxetanes, as specific experimental data for this compound is not readily available.

| Parameter | Predicted Value |

|---|---|

| C2-O Bond Length | ~1.45 Å |

| C4-O Bond Length | ~1.46 Å |

| C2-C3 Bond Length | ~1.54 Å |

| C3-C4 Bond Length | ~1.53 Å |

| C3-I Bond Length | ~2.15 Å |

| ∠C2-O-C4 | ~91° |

| ∠O-C2-C3 | ~89° |

| ∠C2-C3-C4 | ~85° |

Analysis of Electron Density Distribution and Orbital Interactions

Quantum chemical calculations also allow for a detailed analysis of the electron density distribution across the molecule. The presence of a highly electronegative oxygen atom and a polarizable iodine atom significantly influences the electronic landscape of this compound. This results in a notable dipole moment and specific sites of electrophilic and nucleophilic character.

Natural Bond Orbital (NBO) analysis can be used to investigate donor-acceptor interactions within the molecule. orientjchem.org For instance, interactions between the lone pairs of the oxygen atom and the antibonding orbitals (σ*) of adjacent C-C and C-I bonds contribute to the molecule's stability and conformational preferences. The strained C-O-C bond angle exposes the oxygen's lone pairs, making the oxetane ring an effective hydrogen-bond acceptor and Lewis base. acs.orgnih.gov

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. In this compound, the HOMO is likely to have significant contributions from the oxygen lone pairs and the p-orbitals of the iodine atom, while the LUMO is expected to be an antibonding orbital, likely the C-I σ* orbital, making this bond susceptible to nucleophilic attack.

Conformational Analysis and Energy Landscapes

The four-membered ring of oxetane is not perfectly planar. Its conformation is a delicate balance of angle strain and torsional strain, which can be significantly influenced by substituents.

Ring Puckering and Substituent Effects on Oxetane Conformation

Unsubstituted oxetane has a slightly puckered conformation with a puckering angle of about 8.7°, which is much smaller than that of cyclobutane. beilstein-journals.orgnih.gov This near-planar structure minimizes angle strain. However, the introduction of substituents, such as the methyl and iodo groups in this compound, increases unfavorable eclipsing interactions between adjacent groups. To alleviate this torsional strain, the ring becomes more puckered. acs.orgillinois.edu For example, some 3,3-disubstituted oxetanes exhibit increased puckering to favor a specific conformation. illinois.edu

Computational studies can map the potential energy surface (PES) associated with the ring-puckering motion. This allows for the identification of the lowest energy (most stable) conformations and the energy barriers between them. For this compound, there would be multiple possible stereoisomers (cis and trans) and, for each, different puckered conformations with the substituents in either axial or pseudo-axial/equatorial or pseudo-equatorial positions. The relative energies of these conformers are determined by a combination of steric hindrance and electronic interactions between the substituents and the ring.

Elucidation of Reaction Mechanisms and Transition State Characterization

The significant ring strain of oxetanes makes them susceptible to ring-opening reactions, which are often catalyzed by acids or promoted by nucleophiles. researchgate.netbeilstein-journals.org Computational chemistry is a vital tool for elucidating the detailed mechanisms of these reactions.

Activation Barriers and Reaction Pathways

Theoretical calculations can map the entire reaction pathway from reactants to products, including the identification of transition states (TS) and any intermediates. The energy difference between the reactants and the highest-energy transition state is the activation barrier (or activation energy), which determines the reaction rate. rsc.orgresearchgate.net

For this compound, a plausible reaction to study computationally would be its nucleophilic ring-opening. Theoretical studies suggest that the ring-opening of oxetanes requires a higher activation energy compared to the more strained epoxides (oxiranes) because the transition state for oxetane opening is slightly less strained. researchgate.net DFT methods, such as B3LYP, can be used to locate the transition state geometry and calculate the activation barrier for such a reaction. rsc.org

For example, in a hypothetical SN2-type ring-opening by a nucleophile, computational analysis would determine which of the two C-O bonds is more likely to break. The attack could occur at C2 (bearing the methyl group) or C4. The regioselectivity would be dictated by both steric hindrance and the electronic stabilization of the transition state. The presence of the iodo group at C3 would also influence the reaction pathway, potentially through neighboring group participation or by affecting the ring's electronic properties.

Table 2: Illustrative Calculated Energies for a Hypothetical Ring-Opening Reaction Note: Values are for illustrative purposes to demonstrate the output of computational studies on reaction mechanisms.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nu-) | 0.0 |

| Transition State (TS) | +20.5 |

| Products | -15.0 |

By tracing the intrinsic reaction coordinate (IRC) from the transition state, chemists can confirm that the calculated TS correctly connects the reactants and products, providing a complete and detailed picture of the reaction mechanism at the molecular level. rsc.org

Influence of Ring Strain on Reactivity

The reactivity of oxetanes, including this compound, is significantly influenced by the inherent ring strain of the four-membered ether ring. researchgate.netacs.org This strain arises from the deviation of bond angles within the ring from the ideal tetrahedral angle of 109.5°, leading to angle strain, as well as torsional strain from eclipsing interactions of substituents. wikipedia.orglibretexts.org The oxetane ring possesses a strain energy of approximately 106 kJ/mol, which is a critical factor in its chemical behavior. researchgate.net

Computational studies on similar strained ring systems can provide insight into how these factors affect reactivity. The presence of substituents on the oxetane ring, such as the iodo and methyl groups in this compound, can further modulate this reactivity. acs.org Theoretical models, such as those based on density functional theory (DFT), are employed to understand the electronic structure and predict reaction pathways. dntb.gov.uamdpi.com These studies can elucidate the mechanistic details of reactions, including the influence of steric and electronic effects of the substituents on the transition state energies. dntb.gov.ua

The ring strain in this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions. researchgate.net Computational models can predict the regioselectivity of such reactions, determining which carbon atom is more likely to be attacked by a nucleophile. The presence of the electron-withdrawing iodine atom and the electron-donating methyl group at adjacent positions introduces electronic asymmetry, which is a key determinant of the reaction's outcome. Theoretical calculations can map the potential energy surface of the reaction, identifying the lowest energy pathway and thus the most probable product. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which are essential for the structural elucidation of molecules like this compound. nih.govliverpool.ac.uk These predictive methods can complement experimental data, aid in the assignment of complex spectra, and provide insights into the molecule's geometry and electronic environment. idc-online.comrsc.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved through methods like density functional theory (DFT) and machine learning approaches. nih.govnih.gov For a molecule such as this compound, theoretical calculations would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory, the basis set used, and the consideration of solvent effects. idc-online.com

Below is a hypothetical table of predicted ¹H NMR chemical shifts for the diastereomers of this compound, which could be generated from such computational studies.

| Proton | Predicted Chemical Shift (ppm) - cis | Predicted Chemical Shift (ppm) - trans |

| H2 | 4.8 - 5.2 | 4.6 - 5.0 |

| H3 | 4.2 - 4.6 | 4.4 - 4.8 |

| H4a | 4.5 - 4.9 | 4.3 - 4.7 |

| H4b | 4.1 - 4.5 | 3.9 - 4.3 |

| CH₃ | 1.3 - 1.7 | 1.4 - 1.8 |

Note: These are illustrative values and would require specific computational calculations for verification.

A table of selected, hypothetically calculated vibrational frequencies for this compound is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H stretch (CH₃) | 2950 - 3000 | Asymmetric and symmetric stretching |

| C-H stretch (ring) | 2850 - 2950 | Stretching of C-H bonds on the oxetane ring |

| C-O-C stretch | 950 - 1050 | Asymmetric stretching of the ether linkage |

| C-I stretch | 500 - 600 | Stretching of the carbon-iodine bond |

Note: These are representative frequency ranges and the precise values would be determined by computational analysis.

Derivatives and Analogues Derived from 3 Iodo 2 Methyloxetane

Synthesis of Related Halogenated Oxetanes (e.g., Fluoro-, Chloro-, Bromo- derivatives)

The synthesis of halogenated 2-methyloxetanes can be achieved through several strategic routes, most commonly involving the cyclization of functionalized 1,3-diols or the direct halogenation of an oxetanol precursor. The choice of method depends on the desired halogen and available starting materials.

Fluorinated Derivatives: The synthesis of 3-fluoro-2-methyloxetane typically requires the use of specialized fluorinating agents on a precursor alcohol. A common strategy involves the treatment of cis- or trans-2-methyloxetan-3-ol with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST). researchgate.net The reaction proceeds via nucleophilic substitution of the hydroxyl group, often with inversion of stereochemistry. The high thermal stability and efficacy of modern reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can offer improved yields and safety profiles compared to traditional DAST. organic-chemistry.org

Chlorinated Derivatives: 3-Chloro-2-methyloxetane can be synthesized from 2-methyloxetan-3-ol (B2577784) using standard chlorinating agents. Thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) is a conventional method, though yields can sometimes be modest. researchgate.net An alternative approach is the intramolecular Williamson etherification. acs.org This involves generating a 1-chloro-3-hydroxy-butane derivative and inducing ring closure with a non-nucleophilic base. Careful control of reaction conditions is necessary to favor the four-membered ring formation over potential side reactions. acs.org

Brominated Derivatives: Similar to chlorination, the bromination of 2-methyloxetan-3-ol can be accomplished using reagents like phosphorus tribromide (PBr₃). Stereocontrol can be a challenge, and reaction conditions must be optimized to prevent ring-opening side reactions. The intramolecular cyclization of a corresponding 1-bromo-3-hydroxy-butane precursor via Williamson etherification is also a viable and frequently employed strategy for accessing 3-bromo-2-methyloxetane. acs.org

A summary of common synthetic approaches is presented in the table below.

| Halogenated Derivative | Typical Precursor | Key Reagents | Reaction Type |

|---|---|---|---|

| 3-Fluoro-2-methyloxetane | 2-Methyloxetan-3-ol | DAST, Deoxo-Fluor | Deoxofluorination |

| 3-Chloro-2-methyloxetane | 2-Methyloxetan-3-ol | SOCl₂, Pyridine | Nucleophilic Substitution |

| 3-Bromo-2-methyloxetane | 2-Methyloxetan-3-ol | PBr₃ | Nucleophilic Substitution |

Post-Synthetic Functionalization Strategies from 3-Iodo-2-methyloxetane

The carbon-iodine bond in this compound is a key site for introducing molecular complexity. Functionalization can occur either at this position, preserving the oxetane (B1205548) ring, or by leveraging the ring's inherent strain to induce transformations into other heterocyclic structures.

The C-I bond is the weakest among the carbon-halogen bonds, making this compound an excellent substrate for reactions where iodine acts as a leaving group or participates in organometallic processes.

Nucleophilic Substitution: The iodine atom can be displaced by a variety of nucleophiles in Sₙ2-type reactions. ck12.orglibretexts.org This allows for the introduction of amines, azides, thiols, and other functional groups at the C-3 position. The reaction proceeds with inversion of configuration at the stereocenter. pearson.com However, the inherent ring strain can make the oxetane susceptible to competing ring-opening reactions, especially with strong nucleophiles or under harsh conditions. nih.gov

Organometallic Cross-Coupling Reactions: 3-Iodooxetanes have been successfully employed in transition-metal-catalyzed cross-coupling reactions. A notable example is the nickel-catalyzed Suzuki-Miyaura coupling with various arylboronic acids, which provides an effective route to 3-aryl-oxetanes. acs.org This methodology is tolerant of diverse functional groups on the aryl partner. Other valuable organometallic coupling reactions that form new carbon-carbon bonds, such as those involving Gilman reagents (lithium diorganocuprates), are also applicable to alkyl iodides and can be used to synthesize 3-alkyl-oxetanes. openstax.orglibretexts.org

The significant ring strain of oxetanes (approximately 25.5 kcal/mol) makes them prone to ring-opening and ring-expansion reactions, providing synthetic pathways to other important heterocyclic scaffolds. nih.govbeilstein-journals.org

Ring-Opening Reactions: The oxetane ring can be opened by a wide range of nucleophiles, typically upon activation with a Lewis or Brønsted acid. nih.govresearchgate.net This reactivity can be harnessed to convert this compound into functionalized acyclic compounds. For instance, reaction with strong nucleophiles like organolithium reagents or Grignard reagents can lead to regioselective ring opening, yielding substituted 1,3-diols after workup. researchgate.netkhanacademy.org The regioselectivity of the attack (at C-2 vs. C-4) is influenced by steric and electronic factors imposed by the methyl and iodo substituents.

Ring Expansion to Five-Membered Heterocycles: Oxetanes can be converted into larger rings, such as tetrahydrofurans. A common method involves reaction with sulfoxonium ylides, like dimethyloxosulfonium methylide. researchgate.net This reagent can effectively insert a methylene (B1212753) group into a C-O bond of the oxetane, leading to a ring expansion. For this compound, this transformation would yield a substituted iodotetrahydrofuran, a valuable intermediate for further synthesis.

Structure-Reactivity Relationships within Functionalized Oxetane Systems

The reactivity of 3-halo-2-methyloxetanes is dictated by a combination of factors, including the inherent strain of the four-membered ring and the electronic properties of the halogen substituent.

The oxetane ring's high strain energy (106 kJ·mol⁻¹) makes it a competent electrophile, particularly after protonation or coordination of the oxygen atom to a Lewis acid. nih.govresearchgate.net This facilitates nucleophilic attack and subsequent ring-opening. The presence of substituents significantly influences this reactivity.

The halogen at the C-3 position exerts a strong influence through several mechanisms:

Inductive Effect: All halogens are more electronegative than carbon, exerting an electron-withdrawing inductive effect. This effect increases the partial positive charge on the C-3 carbon, making it more susceptible to nucleophilic attack in substitution reactions. The strength of this effect decreases down the group (F > Cl > Br > I).

Leaving Group Ability: In nucleophilic substitution reactions at the C-3 position, the halogen acts as the leaving group. The ability of the halide to depart is inversely related to its basicity, meaning iodide is an excellent leaving group, while fluoride (B91410) is very poor (I > Br > Cl >> F). This trend makes this compound highly reactive in Sₙ2 displacements compared to its fluoro or chloro analogues.

Steric Hindrance: The size of the halogen atom can sterically hinder the approach of nucleophiles, both at the C-3 position and during attacks on the ring itself. This effect is most pronounced for iodine and least for fluorine.

These competing factors create a nuanced reactivity profile, summarized below.

| Halogen (X) | C-X Bond Strength | Inductive Effect | Leaving Group Ability | Predicted Reactivity in Sₙ2 | Influence on Ring Opening |

|---|---|---|---|---|---|

| F | Strongest | Strongest | Poorest | Lowest | Strong inductive effect may activate ring carbons |

| Cl | Strong | Strong | Good | Moderate | Moderate activation |

| Br | Moderate | Moderate | Very Good | High | Moderate activation |

| I | Weakest | Weakest | Excellent | Highest | Weakest inductive activation |

Future Directions and Emerging Research Avenues for 3 Iodo 2 Methyloxetane

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of more sustainable and efficient methods for synthesizing 3-iodo-2-methyloxetane and its derivatives. Current strategies often rely on multi-step sequences that may not be environmentally benign. Emerging approaches focus on minimizing waste, using renewable starting materials, and employing catalytic processes.

One promising direction is the adaptation of haloetherification cyclization strategies, which can form the oxetane (B1205548) ring and install the iodo group in a single step. acs.org Research into direct C-H functionalization to form the oxetane ring from simple alcohols represents a significant leap in synthetic efficiency, offering a novel disconnection that could be applied to complex substrates. nih.govacs.org A recent photochemical method using visible light to induce a ring contraction of 2,5-dihydrofurans offers a catalyst-free route to functionalized oxetanes under mild conditions. rsc.org

Furthermore, the chemical industry's shift towards biorenewable feedstocks presents a significant opportunity. kit.edu Future methodologies could envision the synthesis of this compound precursors from abundant sugar-based or oleochemical sources. kit.edu These strategies align with the principles of green chemistry by reducing reliance on fossil fuels.

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Research |

|---|---|---|---|